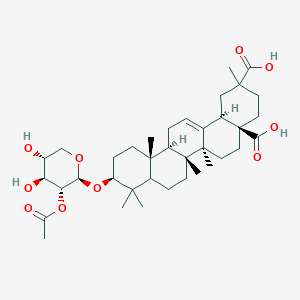![molecular formula C₂₈H₄₆O₃ B133276 (1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol CAS No. 84985-78-4](/img/structure/B133276.png)
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₄₆O₃ and its molecular weight is 430.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mejorar el estado de la vitamina D
La 4,5-Dihidroxi vitamina D2, también conocida como ergocalciferol, se usa para mejorar el estado de la vitamina D en el cuerpo . Se utiliza en intervenciones de suplementación y/o fortificación para abordar la deficiencia de vitamina D . Se ha encontrado que el ergocalciferol es eficaz para elevar los niveles séricos de metabolitos de la vitamina D .
Salud ósea
Tradicionalmente, la vitamina D, incluida la 4,5-Dihidroxi vitamina D2, se ha asociado con la salud ósea . Desempeña un papel crucial en la prevención de trastornos asociados con la salud ósea .
Fuerza muscular
Se ha estudiado el ergocalciferol por sus efectos sobre la fuerza muscular . Se cree que el compuesto influye en la fuerza muscular isométrica y la fuerza de agarre de la mano .
Prevención de enfermedades crónicas
La investigación emergente sugiere que el estado de la vitamina D, que puede mejorarse con ergocalciferol, está positivamente correlacionado con afecciones de salud como el cáncer, los trastornos inmunitarios, la diabetes, los trastornos musculares y las enfermedades cardiovasculares .
Niveles de hormona paratiroidea
Se ha encontrado que la 4,5-Dihidroxi vitamina D2 influye en los niveles de hormona paratiroidea (PTH) . Se ha observado una mayor eficacia del colecalciferol que el ergocalciferol para reducir los niveles de PTH
Mecanismo De Acción
Target of Action
The primary target of 4,5-Dihydroxy Vitamin D2, also known as ergocalciferol, is the Vitamin D Receptor (VDR) . The binding of Vitamin D2 to VDR influences a wide range of physiological processes, from bone health to immune function .
Mode of Action
4,5-Dihydroxy Vitamin D2 interacts with its target, the VDR, leading to changes in the expression of specific genes . This interaction results in the modulation of various biological functions, including calcium and phosphorus metabolism, which are essential for bone health . Additionally, Vitamin D2 seems to have anti-inflammatory, immune-modulating, and pro-apoptotic properties .
Biochemical Pathways
The biochemical pathway of Vitamin D2 involves two-step hydroxylation for activation . The first step occurs in the liver, where Vitamin D2 is hydroxylated to form 25-hydroxyvitamin D2 . The second step occurs in the kidneys, where it is further hydroxylated to form 1,25-dihydroxyvitamin D2, the biologically active form . These steps are crucial for Vitamin D2 to show its effect properly .
Pharmacokinetics
The pharmacokinetics of Vitamin D2 involves its absorption, distribution, metabolism, and excretion (ADME). Vitamin D2 is fat-soluble, which facilitates its absorption in the gut . It is then transported to the liver for the first hydroxylation step . Compared to Vitamin D3, Vitamin D2 has a lower affinity for Vitamin D-binding protein (VDBP), leading to its easy removal from the circulation . This results in a reduced formation of 25-hydroxy Vitamin D2 by the 25-hydroxylase enzyme and increased inactivation by the action of 24-hydroxylase .
Result of Action
The action of 4,5-Dihydroxy Vitamin D2 results in various molecular and cellular effects. It plays a crucial role in calcium and phosphorus metabolism, which are essential for bone health . In Vitamin D deficiency, clinical and biochemical rickets characterized by hypocalcemia, hypophosphatemia, and skeletal manifestations may occur . Moreover, Vitamin D2 has been reported to have a role in the prevention of cancer as well as immunity, diabetes, and cardiovascular and muscle disorders .
Action Environment
The action of 4,5-Dihydroxy Vitamin D2 is influenced by various environmental factors. For instance, the synthesis of Vitamin D2 is affected by ultraviolet (UV) irradiation . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation of Vitamin D2 .
Propiedades
IUPAC Name |
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-18(2)19(3)8-9-21(5)24-12-13-25-27(24,6)14-7-15-28(25,31)26(30)17-22-16-23(29)11-10-20(22)4/h8-9,17-19,21,23-26,29-31H,4,7,10-16H2,1-3,5-6H3/b9-8+,22-17-/t19-,21+,23-,24+,25+,26+,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXILCRGOVVVVRF-OZRHESORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@]2([C@@H](/C=C\3/C[C@H](CCC3=C)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471272 |
Source


|
| Record name | 4,5-Dihydroxy Vitamin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84985-78-4 |
Source


|
| Record name | 4,5-Dihydroxy Vitamin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

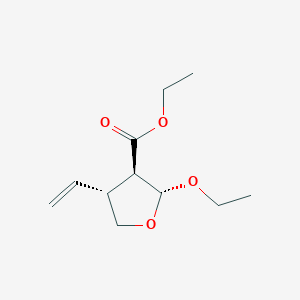
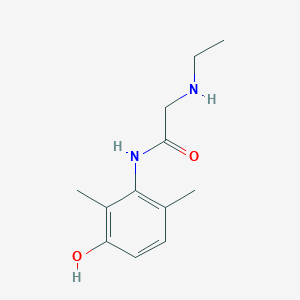
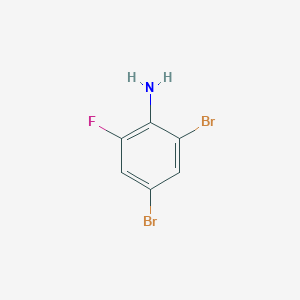

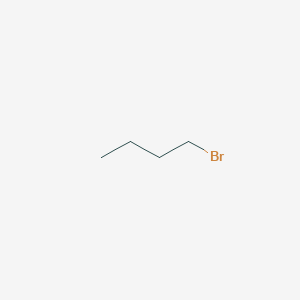
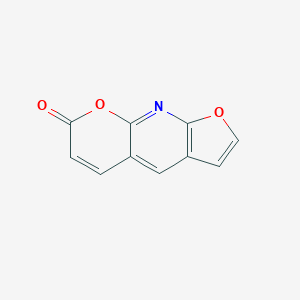
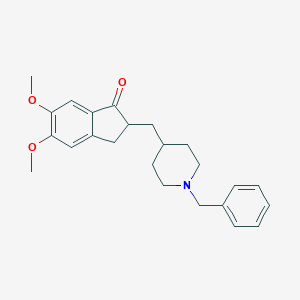
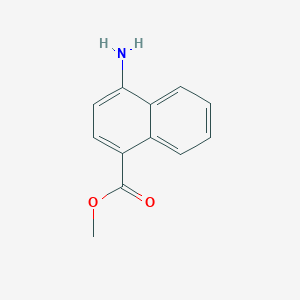
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)

